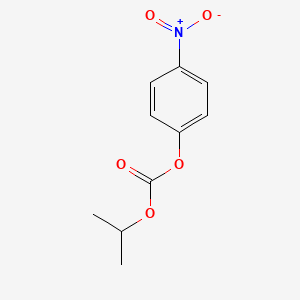

4-Nitrophenyl isopropyl carbonate

Description

Conceptual Framework of Activated Carbonate Esters in Organic Synthesis

Activated carbonate esters serve as efficient acylating agents. The core principle involves modifying the carbonate structure to include a good leaving group. This "activation" makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles such as alcohols, amines, or phenols. The reaction typically results in the formation of a new carbonate, carbamate (B1207046), or ester, with the release of the activating group.

These reagents are particularly valuable in creating carbonate-linked molecules and are often employed in peptide synthesis and for installing protecting groups. sigmaaldrich.comgneechem.com The use of activated esters allows reactions to proceed under mild conditions, which is crucial when working with sensitive substrates. gneechem.com

The Role of the 4-Nitrophenyl Moiety as an Electron-Withdrawing Leaving Group

The key to the enhanced reactivity of 4-nitrophenyl carbonate esters is the 4-nitrophenyl group itself. This moiety functions as an excellent leaving group due to the strong electron-withdrawing nature of the nitro (-NO2) group at the para-position of the phenyl ring. ontosight.ai

This electron-withdrawing effect has two primary consequences:

It increases the electrophilicity of the carbonyl carbon to which it is attached, making it a more attractive target for nucleophiles.

It stabilizes the resulting 4-nitrophenoxide anion that is displaced during the reaction. The pKa of 4-nitrophenol (B140041) is approximately 7.15, indicating that its conjugate base, the 4-nitrophenoxide ion, is a relatively weak base and therefore a stable leaving group. emerginginvestigators.org

Furthermore, the deprotection or reaction progress can be easily monitored. emerginginvestigators.org Under basic conditions, the released 4-nitrophenol forms the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and can be quantified spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org This property is highly advantageous for kinetic studies and reaction monitoring. emerginginvestigators.org

Significance of the Isopropyl Group in Carbonate Ester Chemistry

The isopropyl group [(CH₃)₂CH-] is a branched alkyl substituent that influences the properties of the carbonate ester through both steric and electronic effects. fiveable.me

Steric Hindrance : The branched structure of the isopropyl group is bulkier than a linear alkyl group like an n-propyl group. fiveable.me This steric bulk can affect the reactivity and selectivity of the carbonate ester by sterically hindering the approach of nucleophiles to the carbonyl center. This can be exploited to achieve selectivity in reactions with substrates containing multiple reactive sites.

Electronic Effect : As an alkyl group, the isopropyl group is weakly electron-donating through an inductive effect. This can slightly modulate the electronic properties of the carbonate functional group.

The presence of the isopropyl group can significantly influence the physical and chemical properties of the molecule, including its reactivity and intermolecular interactions. fiveable.me

Overview of Research Foci for 4-Nitrophenyl Isopropyl Carbonate and Analogous Systems

Research involving 4-nitrophenyl carbonate esters and their analogues, such as the widely studied bis(4-nitrophenyl) carbonate (BNPC), spans several areas of organic and bio-organic chemistry. sigmaaldrich.comgneechem.com

Key research areas include:

Protecting Group Chemistry : 4-Nitrophenyl carbonates are explored as base-labile protecting groups for alcohols and amines. emerginginvestigators.org They offer an orthogonal protection strategy to commonly used acid-labile groups, allowing for selective deprotection in complex syntheses. emerginginvestigators.orgemerginginvestigators.org

Synthesis of Carbonates and Carbamates : These activated esters are reagents for the synthesis of other organic carbonates and carbamates. For instance, BNPC is used to prepare symmetrical and unsymmetrical ureas and to form carbonate esters with various alcohols and phenols. sigmaaldrich.comgneechem.com

Peptide and Protein Modification : Activated esters, including 4-nitrophenyl esters, are used in peptide synthesis to form peptide bonds and to modify peptides and proteins by introducing specific functionalities. sigmaaldrich.comgneechem.comnih.gov

Kinetic and Mechanistic Studies : The release of the colored 4-nitrophenoxide ion upon reaction allows for detailed kinetic studies of acyl transfer reactions. emerginginvestigators.org Studies on compounds like BNPC have been used to elucidate reaction mechanisms, determining whether they proceed through concerted or stepwise pathways involving tetrahedral intermediates. nih.gov

Data Tables

Table 1: Physicochemical Properties of Bis(4-nitrophenyl) carbonate

This interactive table provides key physicochemical properties for Bis(4-nitrophenyl) carbonate, a common analogue and precursor in this chemical class.

| Property | Value | Source(s) |

| IUPAC Name | bis(4-nitrophenyl) carbonate | nih.gov |

| Synonyms | Carbonic Acid Bis(4-nitrophenyl) Ester | tcichemicals.com |

| CAS Number | 5070-13-3 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₈N₂O₇ | sigmaaldrich.comnih.gov |

| Molecular Weight | 304.21 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to light yellow powder/crystal | tcichemicals.comsigmaaldrich.com |

| Melting Point | 136-139 °C | sigmaaldrich.comsigmaaldrich.com |

Table 2: Research Applications of 4-Nitrophenyl Carbonate Systems

This interactive table summarizes the primary research applications for activated carbonate esters based on the 4-nitrophenyl leaving group.

| Application Area | Description | Key Feature | Source(s) |

| Protecting Groups | Used as a base-labile protecting group for alcohols and amines, orthogonal to acid-labile groups. | Cleavage under mild basic conditions. | emerginginvestigators.orgemerginginvestigators.org |

| Acylating Agents | Serve as reagents for synthesizing carbonates, carbamates, and ureas. | High reactivity due to the activated carbonyl group. | sigmaaldrich.comgneechem.com |

| Peptide Synthesis | Reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids. | Facilitates peptide bond formation. | sigmaaldrich.comnih.gov |

| Kinetic Studies | Used as substrates to study the mechanisms of nucleophilic acyl substitution reactions. | Release of colored 4-nitrophenolate allows for spectrophotometric monitoring. | emerginginvestigators.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO5 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

(4-nitrophenyl) propan-2-yl carbonate |

InChI |

InChI=1S/C10H11NO5/c1-7(2)15-10(12)16-9-5-3-8(4-6-9)11(13)14/h3-7H,1-2H3 |

InChI Key |

XQFXJZPGQGFVLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Profiles of 4 Nitrophenyl Isopropyl Carbonate

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including carbonates. emerginginvestigators.orgacs.orgresearchgate.net This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of a leaving group. emerginginvestigators.orgacs.org In the case of 4-Nitrophenyl isopropyl carbonate, the 4-nitrophenoxide ion is an excellent leaving group due to the resonance stabilization of the negative charge by the nitro group. nih.gov

Aminolysis Reaction Mechanisms and Kinetics

The reaction of this compound with amines (aminolysis) is a significant transformation leading to the formation of carbamates. Kinetic studies on analogous 4-nitrophenyl carbonates reveal that these reactions are highly sensitive to the structure and basicity of the amine. proz.comnih.gov

The basicity of the attacking amine plays a crucial role in determining both the rate and the mechanism of the aminolysis of 4-nitrophenyl carbonates. Brønsted-type plots, which correlate the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the amine, are instrumental in diagnosing the reaction mechanism. proz.com

For the aminolysis of analogous compounds like methyl 4-nitrophenyl carbonate (MNPC) with secondary alicyclic amines, a biphasic Brønsted-type plot is often observed. proz.com This curvature indicates a change in the rate-determining step (RDS) with varying amine basicity. proz.com

With weakly basic amines (low pKa): The breakdown of the zwitterionic tetrahedral intermediate (T±) to products is the rate-determining step. The Brønsted slope (β) is typically high (around 0.8-1.0), signifying a high degree of bond formation in the transition state leading to the intermediate. proz.com

With strongly basic amines (high pKa): The formation of the tetrahedral intermediate becomes rate-determining. The Brønsted slope (β) is lower (around 0.2-0.3), indicating that the transition state is earlier and resembles the reactants more closely. proz.com

The aminolysis of 4-nitrophenyl carbonates generally proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). proz.comnih.gov The reaction can be depicted as follows:

Formation of the tetrahedral intermediate (k1): The amine nucleophile attacks the carbonyl carbon.

Reversion to reactants (k-1): The intermediate collapses by expelling the amine.

Formation of products (k2): The intermediate collapses by expelling the 4-nitrophenoxide leaving group.

Alcoholysis and Thiolysis Pathways

The principles of nucleophilic acyl substitution extend to reactions with other nucleophiles such as alcohols (alcoholysis) and thiols (thiolysis).

Kinetic studies on related systems, such as the reaction of bis(4-nitrophenyl) carbonate with phenols (a form of alcoholysis), show that the reaction rate is dependent on the basicity of the phenoxide ion. A linear Brønsted-type plot for the phenolysis of bis(4-nitrophenyl) carbonate suggests a concerted (one-step) mechanism, whereas the corresponding reactions of thionocarbonates (where the carbonyl oxygen is replaced by sulfur) show biphasic plots, indicating a stepwise mechanism with a tetrahedral intermediate.

Generally, the reactivity of nucleophiles towards activated esters follows the order: thiolate > amine > alkoxide > alcohol. This trend is governed by a combination of basicity, polarizability, and solvation effects. It is therefore anticipated that the reaction of this compound with thiols would be faster than with corresponding alcohols. The steric hindrance of the isopropyl group would be a significant factor, potentially diminishing the rate of reaction with bulkier nucleophiles.

Hydrolysis Mechanisms

Hydrolysis is the reaction with water, which acts as a weak nucleophile. For activated esters like this compound, hydrolysis is significantly slower than aminolysis but can be accelerated under basic conditions. nih.gov The hydrolysis reaction leads to the formation of isopropyl alcohol, carbon dioxide, and 4-nitrophenol (B140041).

Under neutral or acidic conditions, the hydrolysis is slow. However, under basic conditions (saponification), the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water, attacks the carbonyl carbon. This base-catalyzed hydrolysis is generally a second-order process, first order in both the ester and the hydroxide ion. The reaction proceeds via a tetrahedral intermediate, with the expulsion of the stable 4-nitrophenoxide anion being a facile step.

A comparative study on the hydrolysis of 4-nitrophenyl benzylcarbonate and 4-nitrophenyl benzylcarbamate demonstrated that the carbonate is more readily hydrolyzed under basic conditions (pH > 12) than the corresponding carbamate (B1207046). nih.gov This is attributed to the relative electron-donating character of the groups attached to the carbonyl, with the amide nitrogen in the carbamate being more electron-donating and thus reducing the electrophilicity of the carbonyl carbon compared to the ester oxygen in the carbonate. A similar high susceptibility to base-catalyzed hydrolysis is expected for this compound.

pH-Dependent Hydrolysis Kinetics and Pathways

The hydrolysis of 4-nitrophenyl carbonates is markedly influenced by the pH of the medium, proceeding through different mechanisms in acidic, neutral, and basic conditions. The reaction typically involves the nucleophilic attack of water or hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then breaks down to release 4-nitrophenoxide, isopropyl alcohol, and carbon dioxide. The release of the bright yellow 4-nitrophenoxide anion provides a convenient method for monitoring the reaction progress spectrophotometrically. nih.govemerginginvestigators.org

Under acidic conditions, the hydrolysis of aryl carbonates can be subject to catalysis. Studies on related compounds like bis-(4-nitrophenyl) carbonate have shown that the presence of strong acids can influence the reaction rate. rsc.org The proposed mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the carbonate. This initial protonation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

However, the effect is not always straightforward. For some diaryl carbonates, the rate dependence on acid concentration can be complex, sometimes showing a rate maximum at a specific acid concentration, which has been attributed to specific electrolyte effects on the neutral (uncatalyzed) hydrolysis rate rather than extensive pre-equilibrium protonation of the substrate. rsc.org For bis-(4-nitrophenyl) carbonate, it has been observed that acids can actually decrease the hydrolysis rate, a phenomenon ascribed to significant negative salt effects on the uncatalyzed reaction pathway, although very weak acid catalysis may still occur. rsc.org In the case of this compound, it is expected that any acid catalysis would be weak, as these activated esters are already quite reactive towards nucleophiles. emerginginvestigators.org

The hydrolysis of 4-nitrophenyl carbonates is significantly accelerated in basic conditions. emerginginvestigators.org This is due to the presence of the hydroxide ion (OH⁻), which is a much stronger nucleophile than water. The reaction proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism.

The mechanism involves the direct attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the 4-nitrophenoxide anion, which is a very effective leaving group due to the stabilizing effect of the electron-withdrawing nitro group. The rate of this base-promoted hydrolysis is directly proportional to the concentration of the hydroxide ion. Kinetic studies on similar 4-nitrophenyl carbonates show that the rate of hydrolysis increases significantly as the pH rises into the basic range. emerginginvestigators.org For example, the hydrolysis of a 4-nitrophenyl-protected benzyl (B1604629) carbonate was shown to be most effective at pH 12 and above. emerginginvestigators.org

The general reaction scheme is as follows:

Nucleophilic attack by OH⁻ on the carbonyl carbon.

Formation of a transient tetrahedral intermediate.

Expulsion of the 4-nitrophenoxide leaving group.

Subsequent rapid breakdown of the resulting unstable carbonic acid half-ester.

This efficient cleavage under mild basic conditions is a key feature of this class of compounds. emerginginvestigators.org

In neutral aqueous solutions (around pH 7), 4-nitrophenyl carbonates undergo a slower, uncatalyzed hydrolysis, often referred to as neutral hydrolysis or solvolysis. emerginginvestigators.org In this process, a water molecule acts as the nucleophile. Due to water being a weaker nucleophile than the hydroxide ion, the rate of this reaction is considerably slower than base-promoted hydrolysis. emerginginvestigators.org

The mechanism is analogous to the base-promoted pathway, involving the formation of a tetrahedral intermediate. However, the breakdown of this intermediate can be facilitated by a second water molecule acting as a general base to deprotonate the attacking water molecule within the transition state.

The rate of this uncatalyzed hydrolysis is sensitive to the solvent composition. Studies on related compounds like 4-nitrophenyl chloroformate in water-acetonitrile mixtures show a complex dependence of the reaction rate on the water concentration. researchgate.net The hydrophobicity of the ester can also play a significant role in these mixed solvent systems. researchgate.net For this compound, it is expected that the rate of neutral hydrolysis would be relatively slow but measurable, providing a baseline against which catalyzed pathways are compared. emerginginvestigators.org

Structure-Reactivity Relationships and Leaving Group Effects

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is profoundly influenced by the nature of the leaving group. In this compound, the 4-nitrophenoxide group is an excellent leaving group, which is a primary determinant of the compound's reactivity.

The effectiveness of a leaving group is inversely related to its basicity; a weaker base is a better leaving group. The pKa of the conjugate acid of the leaving group is a common metric used to quantify this. For the 4-nitrophenoxide leaving group, the conjugate acid is 4-nitrophenol.

The release of the intensely colored 4-nitrophenoxide/4-nitrophenol (depending on pH) is a feature that is widely exploited for kinetic analysis of reactions involving these substrates. nih.govacs.org

Table 1: Comparison of Leaving Group pKa for Phenyl Carbonates Note: This table presents data for analogous compounds to illustrate the leaving group effect. Specific kinetic data for this compound is inferred from these related structures.

| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Relative Leaving Group Ability |

|---|---|---|---|

| Phenoxide | Phenol | 10.0 | Moderate |

| 4-Chlorophenoxide | 4-Chlorophenol | 9.4 | Good |

| 4-Nitrophenoxide | 4-Nitrophenol | 7.15 | Excellent |

| 2,4-Dinitrophenoxide | 2,4-Dinitrophenol | 4.1 | Very Excellent |

Structure-reactivity relationships in the hydrolysis of 4-nitrophenyl carbonates and related reactions can be quantitatively explored using linear free-energy relationships, such as Brønsted and Hammett plots.

A Brønsted-type plot correlates the logarithm of the rate constant (log k) for a series of reactions with the pKa of the conjugate acid of the varying nucleophile or leaving group. For the reaction of a series of nucleophiles with this compound, the Brønsted coefficient (β_nuc) provides insight into the degree of bond formation in the transition state. A large β_nuc value (approaching 1) suggests a transition state that closely resembles the tetrahedral intermediate. Studies on the aminolysis of similar 4-nitrophenyl carbonates have yielded linear Brønsted plots with slopes (β_N) around 0.8-0.9, indicating a stepwise process where the breakdown of the tetrahedral intermediate is the rate-limiting step. nih.govacs.org For reactions with a series of substituted phenoxide leaving groups, the Brønsted coefficient (β_lg) would be negative, indicating that a less basic (better) leaving group leads to a faster reaction. The magnitude of β_lg reflects the extent of C-O bond cleavage in the transition state. nih.gov

The Hammett equation (log(k/k₀) = ρσ) is another powerful tool for analyzing reaction mechanisms. It relates the rate constants of a series of reactions of meta- or para-substituted benzene (B151609) derivatives to the electronic properties of the substituents. libretexts.org The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. seesaa.net For the base-promoted hydrolysis of substituted phenyl carbonates, a significant positive ρ value is expected, as electron-withdrawing substituents on the phenyl leaving group would stabilize the developing negative charge on the phenoxide oxygen in the transition state, thus accelerating the rate. For example, in the hydrolysis of aryl N-pyridylcarbamates, a related system, a Hammett plot using σ⁻ values gave a ρ value of +2.45, indicating substantial negative charge development on the leaving group in the transition state. researchgate.net

Redox Chemistry of the 4-Nitrophenyl Moiety in Carbonate Systems

The redox chemistry of systems containing the 4-nitrophenyl moiety is a critical aspect of their reactivity, influencing their stability and interaction in various chemical environments. The electron-withdrawing nature of the nitro group imparts distinct electrochemical properties to the aromatic ring, making it susceptible to reduction reactions. In the context of 4-nitrophenyl carbonates, while much of the research has focused on their utility as electrophilic activating groups for nucleophilic substitution reactions, the inherent redox activity of the nitrophenyl group remains a significant feature.

The primary redox process associated with the 4-nitrophenyl group is its reduction. This can proceed through a series of single-electron transfer steps, often leading to the formation of a radical anion as an initial intermediate. Subsequent reduction and protonation steps can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The potential at which these reduction events occur is highly dependent on the molecular structure and the surrounding environment, including the solvent and pH.

While specific electrochemical data for this compound is not extensively documented in dedicated studies, the redox behavior can be inferred from studies on closely related compounds, particularly 4-nitrophenol (4-NP). The electrochemical reduction of 4-NP has been a subject of interest, often in the context of environmental remediation and sensor development. nih.govscispace.comresearchgate.netrsc.org These studies provide a foundational understanding of the redox processes the 4-nitrophenyl group can undergo.

Initial Reduction: The nitro group undergoes a multi-electron, multi-proton reduction to form the corresponding hydroxylamine (B1172632).

Redox Cycling: The hydroxylamine can be oxidized to a nitroso intermediate, and this couple can undergo reversible redox cycling.

Further Reduction: The hydroxylamine can be further reduced to the corresponding amine (4-aminophenol).

The presence of the carbonate functional group in this compound will modulate the redox potential of the nitrophenyl moiety compared to 4-nitrophenol. The carbonate group is electron-withdrawing, which would generally be expected to make the reduction of the nitro group more facile (i.e., occur at a less negative potential). However, the primary reactivity of 4-nitrophenyl carbonates is centered on the electrophilicity of the carbonyl carbon. emerginginvestigators.orgnih.gov Nucleophilic attack at this position leads to the cleavage of the carbonate and the release of the 4-nitrophenoxide ion, which is then protonated to 4-nitrophenol. emerginginvestigators.orgemerginginvestigators.org Consequently, in many chemical and biological systems, the redox chemistry observed is that of the released 4-nitrophenol rather than the intact carbonate ester.

Kinetic studies on the aminolysis of 4-nitrophenyl phenyl carbonate have shown that the reaction proceeds through a stepwise mechanism, highlighting the electrophilic nature of the carbonyl carbon. nih.govresearchgate.net The high reactivity of p-nitrophenyl carbonates is attributed to the electron-deficient nature of the carbonyl carbon, which is enhanced by the electron-withdrawing p-nitrophenoxy group. nih.gov This inherent reactivity towards nucleophiles often dominates the chemical behavior, making direct redox reactions at the nitro group of the intact molecule a less common pathway unless under specific electrochemical conditions.

Computational and Theoretical Investigations of 4 Nitrophenyl Isopropyl Carbonate Reactivity and Structure

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. In the context of 4-nitrophenyl carbonates, DFT calculations can provide a detailed understanding of their hydrolysis and aminolysis reactions.

Kinetic studies on the aminolysis of various 4-nitrophenyl carbonates, such as 4-nitrophenyl phenyl carbonate, have shown that these reactions often proceed through a stepwise mechanism involving a tetrahedral intermediate. nih.govresearchgate.net DFT calculations can model the formation and breakdown of this intermediate, providing a theoretical basis for the experimentally observed reaction pathways. For instance, in the aminolysis of 4-nitrophenyl phenyl thionocarbonate, a related compound where the carbonyl oxygen is replaced by sulfur, kinetic data suggests a stepwise mechanism, and DFT could be employed to map the potential energy surface of this reaction. nih.gov

Furthermore, DFT is used to rationalize the difference in reactivity between various carbonates. A study on 4-nitrophenyl benzylcarbonate, a close analog of 4-nitrophenyl isopropyl carbonate, utilized DFT to optimize the molecular geometry and calculate electronic properties. emerginginvestigators.org These calculations help in understanding how the electronic environment of the carbonyl group, influenced by the isopropyl and 4-nitrophenyl groups, dictates the molecule's susceptibility to nucleophilic attack.

Analysis of Transition States and Energy Barriers in Reaction Pathways

For the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) in acetonitrile (B52724), a combination of experimental kinetics and computational modeling was used to propose an eight-membered cyclic transition state involving three water molecules. nih.gov This highlights the complex role the solvent can play in stabilizing the transition state. Similar computational approaches could be applied to model the hydrolysis of this compound, identifying the transition state structures and calculating the activation energies for different proposed mechanisms (e.g., concerted versus stepwise).

Kinetic studies on the reactions of 4-methylphenyl 4-nitrophenyl carbonate and 4-chlorophenyl 4-nitrophenyl carbonate with amines have shown that the rate-determining step can change depending on the basicity of the amine. nih.gov This is evidenced by biphasic Brönsted-type plots. nih.gov DFT calculations can be used to model the energy profiles for both the formation and the breakdown of the tetrahedral intermediate, allowing for a theoretical prediction of the rate-determining step and how it is influenced by the nucleophile's properties. The calculated energy barriers for these steps would provide a quantitative measure of the reaction kinetics.

Molecular Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface of a molecule.

For a molecule like this compound, the MEP map would be expected to show a significant region of positive potential (typically colored blue) around the carbonyl carbon. This positive potential indicates that this site is electron-deficient and therefore highly susceptible to attack by nucleophiles. Conversely, regions of negative potential (typically colored red) would be expected around the oxygen atoms of the carbonyl and nitro groups, indicating electron-rich areas that are prone to interaction with electrophiles or positive charges. researchgate.net The 4-nitrophenyl group, being a strong electron-withdrawing group, enhances the positive potential on the carbonyl carbon, thereby activating the molecule for nucleophilic substitution.

Mulliken Charge Calculations on Carbonyl Carbon Electrophilicity

To quantify the electrophilicity of the carbonyl carbon, Mulliken population analysis can be performed. This method partitions the total electron density among the atoms in a molecule, providing partial atomic charges. A higher positive charge on the carbonyl carbon indicates greater electrophilicity.

In a DFT study of 4-nitrophenyl benzylcarbonate, a structurally similar compound, the Mulliken charge on the carbonyl carbon was calculated to be +0.516. emerginginvestigators.org For comparison, the corresponding carbamate (B1207046) had a Mulliken charge of +0.406 on its carbonyl carbon. emerginginvestigators.org This difference in charge density helps to explain the observed higher reactivity of the carbonate towards hydrolysis. It is reasonable to infer that the carbonyl carbon in this compound would possess a similarly high positive Mulliken charge, making it a prime target for nucleophilic attack.

Table 1: Calculated Mulliken Charges for Carbonyl Carbons in Related Compounds

| Compound | Mulliken Charge on Carbonyl Carbon |

| 4-Nitrophenyl Benzylcarbonate | +0.516 emerginginvestigators.org |

| 4-Nitrophenyl Benzylcarbamate | +0.406 emerginginvestigators.org |

This interactive table allows for the comparison of calculated Mulliken charges, highlighting the electrophilicity of the carbonyl carbon in a carbonate versus a carbamate.

Conformational Analysis and Spectroscopic Property Prediction

The three-dimensional structure and conformational flexibility of a molecule can significantly influence its reactivity and physical properties. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around its single bonds, particularly the C-O bonds of the carbonate group and the bond connecting the isopropyl group.

Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic search for low-energy conformations. nih.govnih.gov For the isopropyl group, different rotational orientations relative to the carbonate plane would be considered. The relative energies of these conformers would determine their population at a given temperature.

Once the stable conformers are identified, their spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be predicted computationally. researchgate.net These predicted spectra can then be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the experimental results. For example, the calculated vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental IR spectrum.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of molecules in a solvent environment over time. researchgate.net For a reaction like the hydrolysis of this compound, the solvent plays a critical role in stabilizing reactants, transition states, and products.

MD simulations can be used to model this compound solvated in a box of water molecules. By running the simulation, one can observe the formation of hydrogen bonds between the water molecules and the oxygen atoms of the carbonate and nitro groups. These interactions are crucial for stabilizing the molecule in solution.

Furthermore, MD simulations can be used to study the dynamics of the solvent around the reacting species, providing insights into how the solvent molecules rearrange to accommodate the changes in charge distribution that occur during the reaction. capes.gov.br By employing advanced techniques like umbrella sampling or metadynamics in conjunction with MD, the free energy profile of the reaction in solution can be calculated, offering a more realistic picture of the reaction energetics than gas-phase calculations alone. diva-portal.org Such simulations can reveal the specific roles of individual solvent molecules in the reaction mechanism, for instance, by acting as proton relays in the hydrolysis process.

Applications of 4 Nitrophenyl Isopropyl Carbonate in Advanced Organic Synthesis and Functional Material Design

Utility as an Activated Ester for Carbamate (B1207046) Synthesis

4-Nitrophenyl isopropyl carbonate functions as an "activated ester" for the synthesis of carbamates. The term refers to an ester with a highly electron-deficient alcohol component, which acts as a good leaving group. In this case, the 4-nitrophenoxy moiety is an excellent leaving group due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting 4-nitrophenolate (B89219) anion. This activation allows the carbonate to react efficiently with nucleophiles, such as primary and secondary amines, to form stable carbamate linkages under relatively mild conditions.

Formation of N-Alkyl Carbamates and Related Derivatives

The primary application of this compound as an activated ester is in the synthesis of N-alkyl and N-aryl carbamates. The reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the carbonate. This process displaces the 4-nitrophenolate leaving group, yielding the desired carbamate product. This method is highly efficient for generating a wide range of carbamate derivatives. nih.gov

The reaction conditions are generally mild and can be adapted to various substrates. A common procedure involves reacting the amine with this compound (or a related activated carbonate like bis(4-nitrophenyl) carbonate) in an organic solvent. google.com The choice of solvent and the use of a base can be tailored to the specific reactivity of the amine.

Table 1: Representative Conditions for N-Alkyl Carbamate Synthesis using Activated 4-Nitrophenyl Carbonates

| Amine Substrate | Carbonate Reagent | Solvent | Base | Temperature | Reference |

|---|---|---|---|---|---|

| 3-(1-(Dimethylamino)ethyl)phenol | Bis(4-nitrophenyl)carbonate | Dichloromethane (B109758) | Triethylamine (B128534) | 0-5°C | google.com |

| (S)-3-(1-(Dimethylamino)ethyl)phenol | Bis(4-nitrophenyl)carbonate | Dichloromethane | None | Ambient | google.com |

| Alkylammonium hydrochloride salts | 4-Nitrophenyl chloroformate | Dichloromethane or Acetonitrile (B52724) | Anhydrous Sodium Carbonate | Not specified | researchgate.net |

This methodology provides a safer and often more efficient alternative to using highly toxic reagents like phosgene (B1210022) or isocyanates for carbamate formation. researchgate.net The reaction of 4-nitrophenyl chloroformate with an alcohol first generates the activated carbonate, which can then be used to effectively alkoxycarbonylate amines. nih.gov

Application in Solid-Phase Synthesis Methodologies

The principles of using 4-nitrophenyl activated esters are readily extendable to solid-phase synthesis (SPS). SPS is a cornerstone of modern chemistry, particularly for the automated synthesis of peptides, oligonucleotides, and other polymers. wikipedia.org In this context, an amino acid or another building block is anchored to a solid resin support. Reagents in the solution phase are then added to perform chemical transformations.

While direct examples for this compound are specialized, the closely related reagent, bis(4-nitrophenyl) carbonate, is used to prepare activated 4-nitrophenyl esters of N-protected amino acids. sigmaaldrich.comsigmaaldrich.com These activated monomers are then used in peptide synthesis. sigmaaldrich.comsigmaaldrich.com The solid-supported amine attacks the activated ester, forming a peptide bond and releasing 4-nitrophenol (B140041). The efficiency and mild conditions associated with this chemistry make it suitable for the repetitive coupling cycles required in solid-phase methodologies. Oligocarbamates, for instance, have been synthesized using N-protected p-nitrophenyl carbonate monomers with very high coupling efficiencies in each step. acs.org

Precursor in Complex Organic Molecule Synthesis

The utility of activated 4-nitrophenyl carbonates extends to their use as key intermediates in the total synthesis of complex and biologically active molecules. Their ability to form carbamate linkages efficiently makes them valuable in the synthesis of pharmaceuticals.

A relevant example is the synthesis of rivastigmine (B141), a carbamate-based drug used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. Patent literature describes a process where a phenolic precursor, 3-(1-(dimethylamino)ethyl)phenol, is reacted with bis(4-nitrophenyl)carbonate. google.com This reaction forms an activated 4-nitrophenyl carbonate intermediate in situ. Subsequent reaction with N-ethylmethylamine displaces the 4-nitrophenoxy group to form the final rivastigmine product. google.com This process, which utilizes a 4-nitrophenyl activated carbonate as a crucial precursor, highlights the industrial and pharmaceutical relevance of this chemical strategy for constructing complex molecular targets.

Introduction of Carbonate Moieties into Target Structures

The primary application of this compound in organic synthesis is as an efficient reagent for the introduction of the isopropoxycarbonyl group, a key structural motif in many biologically active molecules and a useful protecting group for alcohols and amines. The reactivity of 4-nitrophenyl carbonates stems from the excellent leaving group ability of the 4-nitrophenoxide ion, which is stabilized by resonance.

The general mechanism for the introduction of a carbonate moiety using a 4-nitrophenyl alkyl carbonate involves the nucleophilic attack of an alcohol or amine on the electrophilic carbonyl carbon of the carbonate. This addition is followed by the elimination of the stable 4-nitrophenoxide anion, resulting in the formation of a new carbonate or carbamate, respectively. This process is often facilitated by a base to deprotonate the nucleophile, thereby increasing its reactivity.

Research on related 4-nitrophenyl carbonates, such as 4-nitrophenyl benzyl (B1604629) carbonate, has provided valuable insights into the kinetics and conditions for these transformations. Studies have shown that the hydrolysis of these carbonates is significantly accelerated in basic conditions (pH > 12), while they remain relatively stable in neutral and acidic environments. tandfonline.comemerginginvestigators.org This pH-dependent reactivity allows for the selective deprotection of 4-nitrophenyl carbonate-protected functional groups under mild basic conditions, a strategy that is orthogonal to many acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. tandfonline.comemerginginvestigators.org The release of the yellow-colored 4-nitrophenolate ion during deprotection also provides a convenient method for spectroscopic monitoring of the reaction progress. tandfonline.comemerginginvestigators.org

Kinetic studies on the aminolysis of methyl 4-nitrophenyl carbonate have further elucidated the reaction mechanism, suggesting a stepwise pathway involving a tetrahedral intermediate. google.com The reactivity is influenced by the nature of the amine and the solvent, providing a basis for optimizing reaction conditions for the introduction of carbonate and carbamate moieties into complex molecules.

The versatility of 4-nitrophenyl carbonates is also demonstrated in their reaction with amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene). These reactions, instead of simple carbonate formation, can lead to the ring-opening of the bicyclic amidine to form substituted lactam carbamates, showcasing the unique reactivity of these activated carbonates. rsc.org

Table 1: Reactivity of 4-Nitrophenyl Carbonates with Nucleophiles (Based on Analogous Systems)

| Nucleophile | Reagent | Product Type | Key Findings | Reference |

| Alcohols | 4-Nitrophenyl chloroformate | Alkyl Carbonate | Efficient protection of alcohols. tandfonline.comemerginginvestigators.org | tandfonline.comemerginginvestigators.org |

| Amines | Methyl 4-nitrophenyl carbonate | Carbamate | Stepwise reaction mechanism, influenced by amine basicity. google.com | google.com |

| DBU/DBN | Various p-nitrophenyl carbonates | Lactam Carbamate | Ring-opening of the amidine base. rsc.org | rsc.org |

Application in Stereoselective Transformations

While direct applications of this compound in stereoselective transformations are not extensively documented, the reactivity of related activated carbonates suggests significant potential in this area. A key strategy in stereoselective synthesis is the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction. Activated carbonates can be employed to introduce carbonate linkages to chiral molecules or to participate in reactions that generate new stereocenters.

An analogous approach involves the use of bis(o-nitrophenyl) carbonate for the synthesis of chiral oxazolidin-2-ones from chiral 1,2-amino alcohols. tandfonline.com Oxazolidin-2-ones are widely used as chiral auxiliaries in a variety of asymmetric reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. In this method, the activated carbonate facilitates the cyclization of the amino alcohol to form the chiral heterocyclic system with high yields under mild conditions. tandfonline.com This suggests that this compound could similarly be used to synthesize chiral carbamates or other derivatives that can act as precursors to chiral auxiliaries or participate directly in stereoselective reactions.

For instance, the reaction of this compound with a chiral alcohol would yield a diastereomeric mixture of carbonates if the carbonate itself contains a stereocenter, or a single enantiomer if the alcohol is enantiopure. These chiral carbonates could then be used in subsequent transformations where the stereocenter influences the approach of a reagent, leading to a diastereoselective outcome.

Although speculative without direct experimental evidence for the isopropyl derivative, the established reactivity of activated carbonates in the synthesis of chiral building blocks provides a strong foundation for exploring the potential of this compound in stereoselective synthesis.

Table 2: Potential Stereoselective Applications of Activated Carbonates

| Reagent | Chiral Substrate | Product | Potential Application | Reference (Analogous System) |

| Bis(o-nitrophenyl) carbonate | Chiral 1,2-amino alcohols | Chiral Oxazolidin-2-ones | Synthesis of chiral auxiliaries. tandfonline.com | tandfonline.com |

Potential in Polymer Chemistry and Material Modification

The reactivity of 4-nitrophenyl carbonates makes them valuable tools in polymer chemistry and material science, particularly for the synthesis of functional polymers and the modification of material surfaces. The ability to introduce carbonate and carbamate linkages under mild conditions allows for the incorporation of a wide range of functional groups into polymers that might not be compatible with traditional polymerization methods.

A prominent example is the use of methacrylate (B99206) monomers bearing a p-nitrophenyl carbonate group, such as 2-(p-nitrophenoxycarbonyloxy)ethyl methacrylate. This monomer can be copolymerized with other monomers using controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. The resulting polymer possesses activated carbonate side chains that can be readily modified post-polymerization by reacting with various primary amines. This post-polymerization modification approach allows for the introduction of sensitive functional groups, such as drugs or targeting ligands, onto a polymer backbone.

This strategy has been successfully employed to develop therapeutic nanoparticles. For instance, block copolymers containing these activated carbonate monomers have been functionalized with the anti-tumor drug doxorubicin (B1662922) or with chelating agents for radioisotopes, demonstrating the potential of this approach in drug delivery and medical imaging.

Furthermore, polymer-bound 4-nitrophenyl carbonates have been developed for use in solid-phase synthesis. In this application, the activated carbonate is attached to a solid support, which can then be used to immobilize nucleophiles or to act as a solid-phase reagent for the synthesis of carbonates and carbamates. This simplifies purification, as excess reagents and byproducts can be easily washed away from the solid support.

The ability to functionalize surfaces is another key area where 4-nitrophenyl carbonates can be applied. Surfaces modified with primary amine groups can be reacted with this compound or a similar activated carbonate to introduce an isopropoxycarbonyl group or to further attach other molecules via the reactive carbonate. This allows for the tuning of surface properties such as hydrophobicity, biocompatibility, and chemical reactivity.

Table 3: Applications of Activated Carbonates in Polymer and Material Science

| Application | Reagent/Monomer | Resulting Material/Function | Key Advantage | Reference |

| Functional Polymer Synthesis | 2-(p-Nitrophenoxycarbonyloxy)ethyl Methacrylate | Polymers with reactive side chains for post-polymerization modification. | Introduction of sensitive functional groups. | |

| Solid-Phase Synthesis | Polymer-bound 4-nitrophenyl carbonate | Solid-supported reagents for carbonate and carbamate synthesis. | Simplified purification. | |

| Surface Modification | This compound (potential) | Modified surfaces with tailored properties. | Controlled surface functionalization. | - |

Environmental Fate and Chemical Degradation Pathways of 4 Nitrophenyl Isopropyl Carbonate

Abiotic Degradation Mechanisms

There is no specific information available in the reviewed literature concerning the abiotic degradation of 4-nitrophenyl isopropyl carbonate.

Photodegradation Processes

No studies were found that investigated the direct photolysis kinetics, quantum yields, or photosensitized degradation pathways specifically for this compound. Research in this area has concentrated on related compounds like 4-nitrophenol (B140041), which is known to undergo both direct photolysis and photosensitized degradation in aquatic environments. scbt.comcdc.gov For instance, the photocatalytic degradation of 4-nitrophenol has been studied using various catalysts, demonstrating its susceptibility to light-induced breakdown. frontiersin.orgnih.govrsc.org However, these findings cannot be directly extrapolated to this compound.

Chemical Hydrolysis in Environmental Matrices (e.g., Soil, Water)

While the hydrolysis of the carbonate ester bond is an anticipated degradation pathway, specific kinetic data for this compound in environmental matrices like soil and water are not available. A study on the use of 4-nitrophenyl carbonates as base-labile protecting groups in organic synthesis showed that their hydrolysis is significantly accelerated under basic conditions (pH 12 and above), which results in the release of 4-nitrophenol. emerginginvestigators.org This suggests that in alkaline environmental compartments, hydrolysis could be a relevant degradation process. However, detailed studies quantifying the influence of a wider range of environmental pH levels and temperatures on the degradation rates of this compound are currently absent from the scientific record.

Biotransformation and Biodegradation Potential

No studies were identified that have specifically investigated the biotransformation or biodegradation potential of this compound by microorganisms. The scientific literature contains extensive research on the microbial degradation of 4-nitrophenol, which is considered a priority pollutant. nih.govresearchgate.netresearchgate.net Numerous bacterial strains have been identified that can utilize 4-nitrophenol as a sole source of carbon and energy, typically initiating the degradation by monooxygenase-catalyzed removal of the nitro group. frontiersin.org Given that 4-nitrophenol is a likely product of the hydrolysis of this compound, it can be inferred that the subsequent biodegradation of this intermediate is possible. However, the initial microbial attack on the parent compound, this compound, remains uninvestigated.

Enzymatic Hydrolysis of Carbonate Bonds

The ester bond in carbonate compounds is susceptible to enzymatic hydrolysis by a variety of hydrolases, such as esterases and lipases. In the case of this compound, this enzymatic action is the critical first step in its biological degradation. This process is analogous to the well-studied enzymatic hydrolysis of other p-nitrophenyl esters, which are often used as model substrates to assay for esterase activity. jst.go.jpnih.gov

The enzymatic hydrolysis of the carbonate bond in this compound results in the formation of 4-nitrophenol (PNP) and isopropyl alcohol, with the release of carbon dioxide. The release of the yellow-colored 4-nitrophenolate (B89219) ion under neutral to alkaline conditions provides a convenient spectrophotometric method for monitoring the rate of this reaction. wikipedia.orgnih.gov

Several classes of enzymes are known to catalyze the hydrolysis of nitrophenyl esters. For instance, a suberinase from the plant pathogen Streptomyces scabies, has been shown to hydrolyze p-nitrophenyl esters, with a preference for those with shorter carbon chains. jst.go.jpnih.gov Similarly, various lipases and esterases have demonstrated activity towards such substrates. wikipedia.org The kinetics of this hydrolysis are influenced by factors such as pH, temperature, and the presence of co-solvents.

Table 1: Enzymes Capable of Hydrolyzing Nitrophenyl Esters

| Enzyme Class | Exemplary Enzyme | Source Organism | Substrate Specificity | Reference |

| Suberinase | Sub1 | Streptomyces scabies | p-Nitrophenyl esters (short chain) | jst.go.jpnih.gov |

| Lipase/Esterase | Pancreatic Lipase | Porcine Pancreas | p-Nitrophenyl butyrate | wikipedia.org |

| Hydrolase | Nattokinase | Bacillus subtilis | p-Nitrophenyl benzoate (B1203000) esters | nih.gov |

Microbial Degradation of the 4-Nitrophenyl Moiety and Isopropyl Carbonate

Following the initial enzymatic hydrolysis of this compound, the resulting degradation products, 4-nitrophenol and isopropyl alcohol, are subject to further microbial degradation.

Degradation of the 4-Nitrophenyl Moiety:

The microbial degradation of 4-nitrophenol (PNP) has been extensively studied. nih.gov Numerous bacterial species have been identified that can utilize PNP as a sole source of carbon and energy. The degradation of PNP typically proceeds through one of two main pathways: a hydroquinone (B1673460) pathway or a catechol pathway. In the hydroquinone pathway, PNP is oxidized to 4-nitrocatechol, which is then converted to hydroquinone. In the catechol pathway, the nitro group is removed to form catechol. Both hydroquinone and catechol are central intermediates that are further metabolized via ring cleavage and entry into central metabolic pathways. nih.gov

Several microbial consortia have been shown to effectively degrade PNP. For example, a consortium containing Brevibacterium sp., Pseudomonas sp., Agromyces mediolanus, and Microbacterium oxydans was able to achieve 99.12% degradation of PNP under optimized conditions. nih.gov Another study isolated a bacterial consortium capable of degrading both methyl parathion (B1678463) and PNP, which included species of Acinetobacter, Pseudomonas, Bacillus, and Flavobacterium. nih.gov

Degradation of Isopropyl Carbonate:

The isopropyl moiety, released as isopropyl alcohol, is readily biodegradable by a wide range of microorganisms. Isopropyl alcohol is a common industrial solvent and its microbial metabolism is well-documented.

Research on the microbial degradation of the herbicide isopropyl-N-3-chlorophenylcarbamate (CIPC) has demonstrated that soil microorganisms can degrade the isopropyl group. Bacterial isolates, including species of Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter, have been shown to utilize CIPC as a sole carbon source, indicating their ability to metabolize the isopropyl portion of the molecule. The degradation of the carbonate portion would release carbon dioxide, which can be fixed by various microorganisms or released into the atmosphere.

Table 2: Microorganisms Involved in the Degradation of 4-Nitrophenol and Isopropyl Compounds

| Organism/Consortium | Degraded Compound | Key Findings | Reference |

| Brevibacterium sp., Pseudomonas sp., Agromyces mediolanus, Microbacterium oxydans | 4-Nitrophenol | 99.12% degradation under optimized conditions. | nih.gov |

| Acinetobacter sp., Pseudomonas putida, Bacillus sp., Pseudomonas aeruginosa, Citrobacter freundii, Stenotrophomonas sp., Flavobacterium sp., Proteus vulgaris, Klebsiella sp. | Methyl Parathion and 4-Nitrophenol | Degradation of 150 mg L⁻¹ in 120 hours. | nih.gov |

| Pseudomonas striata, Flavobacterium sp., Agrobacterium sp., Achromobacter sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | Utilization of CIPC as a sole carbon source. |

Identification and Characterization of Environmental Degradation Products

The primary and subsequent degradation products of this compound in the environment can be inferred from the degradation pathways of its constituent parts.

The initial and most significant degradation product is 4-nitrophenol (PNP) . jst.go.jpnih.govnih.govnih.gov The environmental fate of PNP is of considerable interest due to its potential toxicity.

Further microbial degradation of PNP leads to the formation of several key intermediates. These include:

4-Nitrocatechol

Hydroquinone

Catechol

Beta-ketoadipic acid

Nitrite

The isopropyl carbonate moiety is expected to degrade into isopropyl alcohol and carbon dioxide . Isopropyl alcohol is then likely to be rapidly mineralized by a wide array of microorganisms.

The ultimate degradation products under aerobic conditions are expected to be carbon dioxide, water, and inorganic nitrate (B79036) or ammonia (B1221849) from the nitro group. Under anaerobic conditions, the degradation pathways may differ, potentially leading to the formation of aminophenol from the reduction of the nitro group.

Table 3: Potential Environmental Degradation Products of this compound

| Degradation Product | Precursor | Degradation Stage | Chemical Formula |

| 4-Nitrophenol | This compound | Primary | C₆H₅NO₃ |

| Isopropyl alcohol | This compound | Primary | C₃H₈O |

| Carbon dioxide | Isopropyl carbonate moiety | Primary/Secondary | CO₂ |

| 4-Nitrocatechol | 4-Nitrophenol | Secondary | C₆H₅NO₄ |

| Hydroquinone | 4-Nitrocatechol | Secondary | C₆H₄(OH)₂ |

| Catechol | 4-Nitrophenol | Secondary | C₆H₄(OH)₂ |

| 4-Aminophenol | 4-Nitrophenol | Secondary (Anaerobic) | C₆H₇NO |

Advanced Spectroscopic and Chromatographic Methodologies for Research on 4 Nitrophenyl Isopropyl Carbonate

Kinetic Monitoring and Quantitative Analysis via UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a powerful and accessible tool for the kinetic analysis of reactions involving 4-nitrophenyl isopropyl carbonate. This technique is particularly useful for monitoring reactions where the concentration of a UV-active species changes over time. researchgate.net The hydrolysis of this compound, for instance, can be readily followed by monitoring the formation of the 4-nitrophenolate (B89219) ion, which exhibits a strong absorbance in the visible region under basic conditions. emerginginvestigators.org

The basis of this quantitative analysis lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.com By measuring the absorbance at a specific wavelength corresponding to the maximum absorbance (λmax) of a reactant or product, the reaction's progress can be tracked in real-time.

In a typical kinetic experiment, the hydrolysis of this compound is initiated by adding a solution of the ester to a buffered aqueous solution. nih.gov The increase in absorbance at the λmax of the resulting 4-nitrophenolate ion, typically around 400-413 nm, is then recorded over time. emerginginvestigators.orgnih.gov This data allows for the determination of reaction rates and rate constants. For example, the hydrolysis of 4-nitrophenyl acetate, a related compound, has been studied by monitoring the formation of 4-nitrophenolate at 400 nm. nih.gov Similarly, the release of 4-nitrophenol (B140041) from other 4-nitrophenyl carbonates is monitored spectroscopically, with hydrolysis being significantly accelerated in basic conditions, particularly at pH 12 and above. emerginginvestigators.org

| Parameter | Value | Reference |

| λmax of 4-nitrophenolate | ~400-413 nm | emerginginvestigators.orgnih.gov |

| Optimal pH for hydrolysis | ≥ 12 | emerginginvestigators.org |

This interactive table summarizes key parameters for the UV-Visible spectrophotometric analysis of this compound hydrolysis.

Chromatographic Techniques for Reaction Progress, Product Isolation, and Purity Assessment

Chromatographic methods are indispensable for separating complex mixtures, monitoring reaction progress, isolating products, and assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its reaction mixtures. researchgate.net Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is commonly employed. sielc.com

For the analysis of compounds like this compound, a C18 column is often used. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water or a buffer solution. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

HPLC with UV detection is particularly effective for quantitative analysis. nih.gov A diode-array detector (DAD) can be used to acquire the entire UV-visible spectrum of each eluting peak, aiding in peak identification and purity assessment. oatext.com Method development often involves optimizing the mobile phase composition, pH, and flow rate to achieve baseline separation of all components of interest in a minimal amount of time. chromatographyonline.com The purity of a sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | sielc.comsielc.com |

| Detection | UV (e.g., 290 nm) | nih.gov |

This interactive table presents typical parameters for the HPLC analysis of nitrophenyl compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds. youtube.com In the context of this compound research, GC-MS is invaluable for identifying volatile byproducts or degradation products that may form during a reaction.

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium, carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. youtube.com As the separated components elute from the column, they enter the mass spectrometer.

The mass spectrometer ionizes the molecules, typically through electron impact (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that can be used for identification by comparison with spectral libraries. nih.gov This allows for the confident identification of even trace amounts of volatile products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules like this compound. numberanalytics.com It provides information about the chemical environment of individual atoms, allowing for the unambiguous confirmation of the compound's structure and can offer insights into reaction mechanisms. numberanalytics.com

¹H NMR and ¹³C NMR for Assignment of Carbonate and Alkyl Resonances

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used in organic chemistry.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons of the isopropyl group and the aromatic protons of the nitrophenyl group. The isopropyl group would show a doublet for the six equivalent methyl protons and a septet for the single methine proton, due to spin-spin coupling. The aromatic protons would appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. libretexts.org For this compound, distinct signals would be observed for the carbonyl carbon of the carbonate group, the carbons of the nitrophenyl ring, and the methyl and methine carbons of the isopropyl group. The chemical shift of the carbonyl carbon is particularly diagnostic.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| Isopropyl CH₃ (¹H) | ~1.4 | Doublet |

| Isopropyl CH (¹H) | ~5.0 | Septet |

| Aromatic CH (¹H) | ~7.4 and ~8.3 | Doublets |

| Isopropyl CH₃ (¹³C) | ~22 | |

| Isopropyl CH (¹³C) | ~73 | |

| Aromatic CH (¹³C) | ~122 and ~125 | |

| Aromatic C-O (¹³C) | ~152 | |

| Aromatic C-NO₂ (¹³C) | ~145 | |

| Carbonyl C=O (¹³C) | ~152 |

This interactive table displays predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Studies

Beyond basic 1D NMR, a suite of advanced 2D NMR techniques can be employed to gain deeper structural insights. numberanalytics.com These experiments are crucial for confirming connectivity and can be used for stereochemical and conformational analysis, although less common for a simple molecule like this compound unless it is part of a more complex, chiral system.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity within the isopropyl group. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons, allowing for the unambiguous assignment of the ¹³C spectrum. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques provide information about the spatial proximity of protons. numberanalytics.com While not typically necessary for a small, relatively rigid molecule, they can be invaluable for determining the stereochemistry and conformation of larger, more flexible molecules containing the this compound unit.

By employing this array of advanced spectroscopic and chromatographic methods, researchers can thoroughly characterize this compound, monitor its reactions with high precision, and gain detailed insights into its chemical behavior.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the characterization of this compound. It provides valuable insights into the molecular structure by identifying the functional groups present in the compound. This non-destructive method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. By analyzing the absorption spectrum, one can confirm the presence of key structural motifs, such as the nitro group, the aromatic ring, and the carbonate ester functionality.

The FT-IR spectrum of a compound related to this compound, specifically 4-nitrophenyl benzylcarbonate, reveals characteristic absorption bands that are instrumental in identifying the core structure. emerginginvestigators.org The key functional groups and their expected vibrational frequencies are detailed below.

The nitro group (NO₂) is readily identified by two strong and distinct stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1500-1550 cm⁻¹, while the symmetric stretching vibration is observed between 1335-1370 cm⁻¹. For a similar compound, 4,4'-dinitrophenylbenzoate, these bands are reported at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

The carbonate group (O-C(=O)-O) exhibits a strong and characteristic carbonyl (C=O) stretching absorption. In carbonate esters, this band is typically found at high wavenumbers, often in the region of 1740-1780 cm⁻¹. The FT-IR data for 4-nitrophenyl benzylcarbonate shows a strong absorption at 1753 cm⁻¹, which is attributed to the carbonyl stretch of the carbonate group. emerginginvestigators.org Additionally, the C-O stretching vibrations of the carbonate group give rise to bands in the 1200-1300 cm⁻¹ region.

The presence of the aromatic ring is confirmed by several absorptions. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring result in a series of absorptions in the 1450-1620 cm⁻¹ range. For instance, in 4-nitrophenyl benzylcarbonate, bands are observed at 1615 cm⁻¹ and 1595 cm⁻¹. emerginginvestigators.org Out-of-plane C-H bending vibrations are also characteristic and can indicate the substitution pattern of the aromatic ring.

The isopropyl group attached to the carbonate functionality will also present characteristic vibrations. The C-H stretching of the methyl groups will be observed in the 2850-2970 cm⁻¹ region. The C-H bending vibrations of the isopropyl group are expected in the 1370-1390 cm⁻¹ range.

A summary of the expected FT-IR absorption bands for this compound, based on data from analogous compounds, is presented in the following table.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100 | Aromatic C-H | Stretching |

| ~2980 | Aliphatic C-H (isopropyl) | Asymmetric Stretching |

| ~2870 | Aliphatic C-H (isopropyl) | Symmetric Stretching |

| ~1755 | Carbonate C=O | Stretching |

| ~1615, ~1595 | Aromatic C=C | Stretching |

| ~1525 | Nitro NO₂ | Asymmetric Stretching |

| ~1375 | Aliphatic C-H (isopropyl) | Bending |

| ~1350 | Nitro NO₂ | Symmetric Stretching |

| ~1250 | Carbonate C-O | Asymmetric Stretching |

| ~1050 | Carbonate C-O | Symmetric Stretching |

| ~860 | Aromatic C-H | Out-of-plane Bending |

This table is generated based on typical infrared absorption frequencies for the respective functional groups and data from analogous compounds.

Furthermore, FT-IR spectroscopy is a powerful tool for reaction monitoring . For instance, in the synthesis of this compound from 4-nitrophenol and an isopropyl chloroformate equivalent, the progress of the reaction can be followed by monitoring the appearance of the characteristic carbonate C=O stretch around 1755 cm⁻¹ and the disappearance of the broad O-H stretching band of the starting 4-nitrophenol, which typically appears in the 3200-3600 cm⁻¹ region. Similarly, in reactions where this compound is used as a reagent, for example in the protection of amines or alcohols, the consumption of the carbonate can be tracked by the decrease in the intensity of its carbonyl absorption band. patsnap.com This real-time analysis capability makes FT-IR an invaluable technique in both process development and quality control for chemical transformations involving this compound.

Q & A

Q. How is 4-nitrophenyl isopropyl carbonate synthesized, and what reaction conditions optimize its yield?

The compound is typically synthesized via nucleophilic substitution or carbonate esterification. For example, analogous methods involve reacting 4-nitrophenyl chloroformate with isopropyl alcohol in anhydrous tetrahydrofuran (THF) under inert conditions. Triethylamine is added to scavenge HCl, with stirring for 48 hours at room temperature . Purification via recrystallization (e.g., chloroform–diethyl ether mixtures) ensures high purity. Key variables include stoichiometric ratios, solvent dryness, and reaction time.

Q. What analytical techniques are recommended for characterizing this compound?

- Chromatography : HPLC or TLC to monitor reaction progress and purity.

- Spectroscopy : H/C NMR to confirm ester linkage and nitrophenyl group integrity. FT-IR can verify carbonyl (C=O) and nitro (NO) stretches.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular weight validation.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. How should researchers handle safety risks associated with 4-nitrophenyl derivatives?

- Exposure Control : Use fume hoods, gloves, and protective eyewear due to potential mutagenicity (observed in structurally similar phosphinates) .

- Waste Disposal : Neutralize acidic byproducts (e.g., 4-nitrophenol) before disposal. Follow OSHA guidelines for air sampling and exposure monitoring .

Advanced Research Questions

Q. What mechanistic insights govern the transesterification kinetics of this compound?

Kinetic studies of analogous 4-nitrophenyl esters reveal that transesterification follows a two-step nucleophilic acyl substitution. In polar aprotic solvents (e.g., DMF), the rate-determining step involves base-catalyzed alkoxide attack on the carbonyl. Temperature-dependent studies (Arrhenius plots) and substituent effects (Hammett analysis) can elucidate steric and electronic influences .

Q. How does the reactivity of this compound compare to its structural analogs (e.g., 4-nitrophenyl chloroformate)?

The isopropyl group introduces steric hindrance, reducing nucleophilic attack rates compared to more reactive chloroformates. Comparative hydrolysis studies in buffered solutions (pH 4–10) show that carbonate esters exhibit slower degradation than chloroformates, making them suitable for controlled-release applications (e.g., polymer conjugates) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for nitrophenyl carbonate derivatives?

- Standardization : Use uniform enzyme sources (e.g., recombinant AChE) and assay conditions (pH, temperature) to minimize variability.

- Control Experiments : Include simulants like isopropyl 4-nitrophenyl methylphosphonate (a sarin analog) to validate enzyme inhibition mechanisms .

- Data Reprodubility : Replicate studies across multiple labs with blinded sample analysis .

Q. How can this compound be applied in polymer-drug conjugate synthesis?

The compound’s activated carbonate group enables covalent coupling to nucleophilic residues (e.g., amines, hydroxyls) in polymers or dendrimers. For example, MPEG-5000 conjugates are synthesized by reacting MPEG’s terminal hydroxyl with 4-nitrophenyl carbonate under mild conditions, followed by purification via dialysis or size-exclusion chromatography .

Methodological Notes

- Synthesis Optimization : Use molecular sieves to maintain anhydrous conditions during synthesis, as trace water hydrolyzes the carbonate .

- Quantitative Analysis : UV-Vis spectroscopy (λ = 400–410 nm) can track 4-nitrophenol release in enzymatic assays, providing real-time kinetic data .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states for mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.